molecular formula C8H8F2N2O2 B2708202 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide CAS No. 2320225-43-0

3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide

Cat. No.: B2708202
CAS No.: 2320225-43-0
M. Wt: 202.161
InChI Key: UOMOKDLLTJOGCV-UHFFFAOYSA-N
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Description

3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide is a fluorinated cyclobutane derivative of high interest in preclinical drug discovery, particularly for targeting disorders of the central nervous system (CNS) and pain pathways. The 3,3-difluorocyclobutane moiety is a strategically important scaffold in medicinal chemistry, known for its ability to fine-tune key properties of bioactive molecules, such as improving metabolic stability and modulating membrane permeability and solubility . This makes it a valuable isostere for aromatic rings and other saturated systems in the design of novel therapeutic agents . Research into structurally related compounds highlights the potential of this chemical class. For instance, azaindazole derivatives featuring similar fluorinated cyclobutane elements are being investigated as potent and selective modulators of the HCN2 ion channel . HCN2 is a promising non-opioid target for the treatment of neuropathic and inflammatory pain, as its inhibition in peripheral nociceptors can provide analgesia without the central nervous system side effects associated with current standard-of-care treatments . Furthermore, such chemotypes are also explored for mood disorders and tinnitus . The incorporation of a 1,2-oxazol-3-yl (isoxazol-3-yl) group further positions this compound as a key intermediate for researchers. This heterocycle is a common pharmacophore in drug discovery, often used to mimic carboxylic acid bioisosteres or to participate in critical hydrogen bonding within enzyme active sites. As such, this compound serves as a versatile linchpin for designing and synthesizing novel analogs aimed at developing next-generation therapeutics for unmet medical needs.

Properties

IUPAC Name

3,3-difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c9-8(10)3-5(4-8)7(13)11-6-1-2-14-12-6/h1-2,5H,3-4H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMOKDLLTJOGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-difluorocyclobutanone with 3-amino-1,2-oxazole in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoro groups and oxazole moiety play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Cytotoxic Oxazole Derivatives ()

Compounds such as 4-((2-hydroxybenzylidene)-amino-N-(5-methyl-1,2-oxazol-3-yl) benzene sulphonamide (L1) and 4-((2-hydroxybenzylidene)-amino-N-(1,3-thiazol-2-yl) benzene sulphonamide (L3) exhibit notable cytotoxicity against MDA-MB-231 breast cancer cells. Key comparisons:

  • Core Differences : The target compound features a cyclobutane carboxamide, whereas L1/L3 are sulfonamide derivatives with aromatic benzene rings. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which may enhance target affinity .
  • Oxazole Substituents : L1’s 5-methyl-oxazole group correlates with higher cytotoxicity (L1 > L3 > L2), suggesting that electron-donating substituents on oxazole improve activity. The target compound’s unsubstituted oxazole may reduce potency unless compensated by its fluorinated cyclobutane .
  • Fluorine Effects: The 3,3-difluoro motif in the target compound could enhance metabolic stability and membrane permeability compared to non-fluorinated analogs, a common strategy in drug design.

Pesticide Carboxamides ()

Pesticides like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) highlight the role of carboxamides in agrochemistry. Comparisons include:

  • Aromatic vs.
  • Fluorination Patterns : Flutolanil’s trifluoromethyl group is strongly electron-withdrawing, whereas the target’s 3,3-difluoro cyclobutane may impose steric constraints while moderating electronic effects.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity/Use Inference from Evidence
This compound Cyclobutane carboxamide 3,3-difluoro, 1,2-oxazol-3-yl Hypothetical: Anticancer/Agrochemical N/A
L1 () Benzene sulfonamide 5-methyl-1,2-oxazol-3-yl High cytotoxicity (MDA-MB-231) Oxazole enhances activity
Flutolanil () Benzamide 3-isopropoxy, 2-trifluoromethyl Pesticide Trifluoromethyl critical for efficacy

Biological Activity

Overview

3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclobutane ring, difluoro substitutions, and an oxazole moiety. These attributes contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article provides a detailed examination of the compound’s biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.

PropertyValue
Molecular Formula C7H7F2N3O
Molecular Weight 189.15 g/mol
IUPAC Name This compound
CAS Number 2320225-43-0

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization Reaction : The reaction of 3,3-difluorocyclobutanone with 3-amino-1,2-oxazole under controlled conditions.
  • Solvents and Catalysts : Common solvents include dichloromethane or tetrahydrofuran; reactions are performed at temperatures ranging from 0°C to room temperature.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The difluoro groups and oxazole moiety enhance its binding affinity to enzymes or receptors involved in various biochemical pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in cellular processes.
  • Signal Transduction Interference : It can interfere with signaling pathways that are crucial for cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung)11.20
A2780 (Ovary)<1

The compound's mechanism involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells .

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that the compound may possess:

  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
  • Antioxidant Activity : Some derivatives have shown moderate antioxidant properties in preliminary tests .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Evaluation : A study synthesized various oxazole derivatives and assessed their cytotoxicity against cancer cell lines. Compounds similar to the target compound showed promising results with IC50 values indicating significant growth inhibition .
  • Molecular Docking Studies : Computational studies have indicated favorable interactions between the compound and target proteins involved in cancer progression. These findings support the potential for developing this compound as a therapeutic agent .

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